molecular formula C16H11ClN4 B12807818 1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole CAS No. 52713-18-5

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole

Katalognummer: B12807818
CAS-Nummer: 52713-18-5
Molekulargewicht: 294.74 g/mol
InChI-Schlüssel: WUPIZZVMZCPNKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of imidazo-triazoles, which are known for their diverse biological activities and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired imidazo-triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division or signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1H-imidazo(1,2-b)(1,2,4)triazole: Lacks the chloro group, which may affect its biological activity and stability.

    1-(4-Methylphenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole: Contains a methyl group instead of a chloro group, leading to different reactivity and applications.

Uniqueness

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole is unique due to the presence of the chloro group, which enhances its reactivity and potential biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

52713-18-5

Molekularformel

C16H11ClN4

Molekulargewicht

294.74 g/mol

IUPAC-Name

1-(4-chlorophenyl)-5-phenylimidazo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C16H11ClN4/c17-13-6-8-14(9-7-13)20-11-19-21-15(20)10-18-16(21)12-4-2-1-3-5-12/h1-11H

InChI-Schlüssel

WUPIZZVMZCPNKQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=C3N2N=CN3C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.